

Assessing the Curative and Preventative Activity of Metyltetraprole: Application Notes and Protocols

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Compound of Interest

Compound Name: *Metyltetraprole*

Cat. No.: *B6594959*

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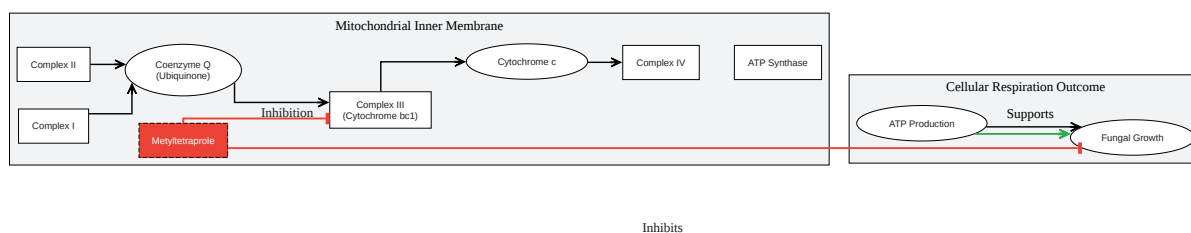
For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) group, specifically classified under FRAC Group Code 11A.[1] It targets the Qo site of complex III in the mitochondrial electron transport chain, thereby inhibiting fungal respiration and energy production.[1][2][3] A key feature of **Metyltetraprole** is its efficacy against fungal strains that have developed resistance to other QoI fungicides, particularly those with the G143A mutation in the cytochrome b gene.[1][4] This document provides detailed application notes and protocols for assessing the curative and preventative activity of **Metyltetraprole** against key plant pathogens.

Mechanism of Action

Metyltetraprole functions by inhibiting the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex).[2][3] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal death. Unlike many other QoI fungicides, **Metyltetraprole**'s unique chemical structure allows it to effectively bind to the Qo site even in the presence of the G143A amino acid substitution, which confers resistance to older QoIs.[1]



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Caption: **Metyltetraprole's** mechanism of action via inhibition of Complex III.

Quantitative Efficacy Data

The following tables summarize the preventative and curative efficacy of **Metyltetraprole** against key fungal pathogens.

In Vitro Antifungal Activity

Fungal Species	EC50 (mg/L)
Zymoseptoria tritici	0.0022
Pyrenophora teres	0.0048
Ascomycetes (general range)	0.0020 - 0.054

Data sourced from in vitro microtiter plate assays.[5]

In Vivo Preventative and Curative Activity against Zymoseptoria tritici (Septoria Leaf Blotch)

Application Rate (g/ha)	Preventative Efficacy (%)	Residual Efficacy (11 days) (%)	Curative Efficacy (2 days post-inoculation) (%)
120	100	Not Reported	Not Reported
40	100	98.8	97.6
13	95.1	63.8	62.2
4	38.5	23.8	29.6

Data from seedling pot tests.[5]

In Vivo Preventative and Curative Activity against *Pyrenophora teres*

Application Rate (g/ha)	Preventative Efficacy (%)	Residual Efficacy (11 days) (%)	Curative Efficacy (2 days post-inoculation) (%)
120	~100	~100	Not Reported
40	~100	~100	82.4
13	~100	88.7	Not Reported
4	57.9	43.0	52.8

Data from seedling pot tests.[5]

Experimental Protocols

In Vitro Antifungal Activity Assessment (96-well Microtiter Plate Method)

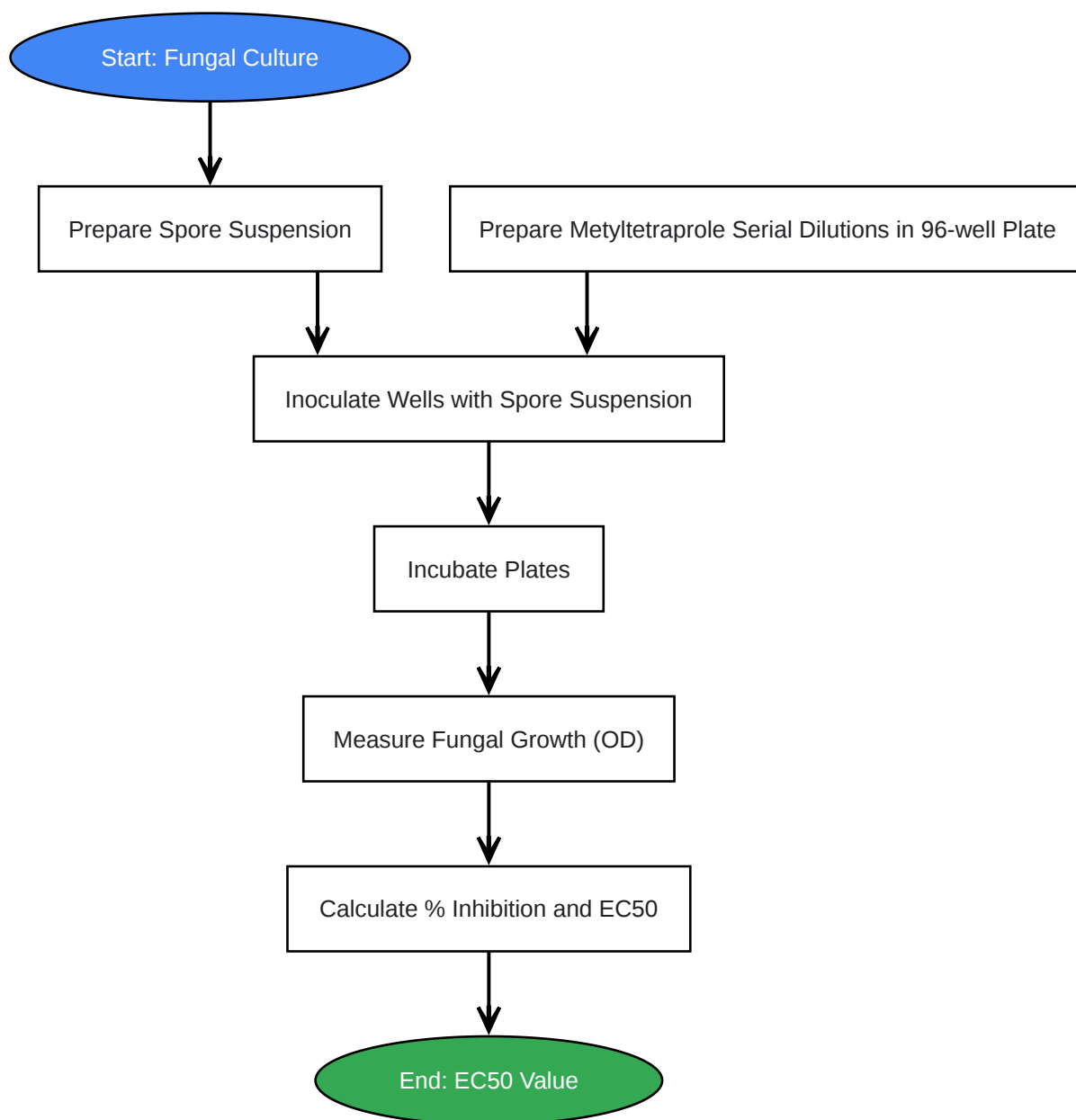
This protocol determines the half-maximal effective concentration (EC50) of **Metiltetraprole** against various fungal pathogens.

Materials:

- 96-well microtiter plates
- Fungal isolates of interest (e.g., *Z. tritici*, *P. teres*)
- Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
- **Metyltetraprole** stock solution (in a suitable solvent like DMSO)
- Microplate reader

Procedure:

- **Fungal Culture Preparation:** Grow the fungal isolates on a suitable agar medium until sufficient sporulation is observed. Harvest spores and prepare a spore suspension in the liquid growth medium. Adjust the spore concentration to a predetermined level (e.g., 1×10^4 spores/mL).
- **Serial Dilution:** Prepare a series of **Metyltetraprole** dilutions from the stock solution in the liquid growth medium within the 96-well plates. Ensure a solvent control (medium with DMSO but no **Metyltetraprole**) and a negative control (medium only) are included.
- **Inoculation:** Add the fungal spore suspension to each well containing the **Metyltetraprole** dilutions and controls.
- **Incubation:** Incubate the plates at a suitable temperature and for a sufficient duration to allow for fungal growth in the control wells (e.g., 25°C for 48-72 hours).
- **Growth Measurement:** Measure the fungal growth in each well using a microplate reader to determine the optical density (OD) at a specific wavelength (e.g., 600 nm).
- **Data Analysis:** Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC50 value by fitting the data to a dose-response curve.



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Caption: Workflow for in vitro antifungal activity assessment.

In Vivo Efficacy Assessment in Seedling Pot Tests

This protocol assesses the preventative, curative, and residual activity of **Metyltetraprole** on host plants.

Materials:

- Seedlings of the host plant (e.g., wheat, barley) grown in pots
- Fungal inoculum (spore suspension)
- **Metiltetraprole** formulation for spraying
- Spray chamber or appropriate application equipment
- Controlled environment growth chamber or greenhouse

Procedure:

A. Preventative Activity:

- Treatment: Spray the plant seedlings with different concentrations of **Metiltetraprole**. Include an untreated control group.
- Drying: Allow the treated plants to dry completely.
- Inoculation: Inoculate the treated and control plants with the fungal spore suspension.
- Incubation: Place the plants in a controlled environment with conditions conducive to disease development (e.g., high humidity, specific temperature and light cycles).
- Assessment: After a set incubation period, visually assess the disease severity on the leaves using a standardized rating scale. Calculate the percentage of disease control relative to the untreated control.

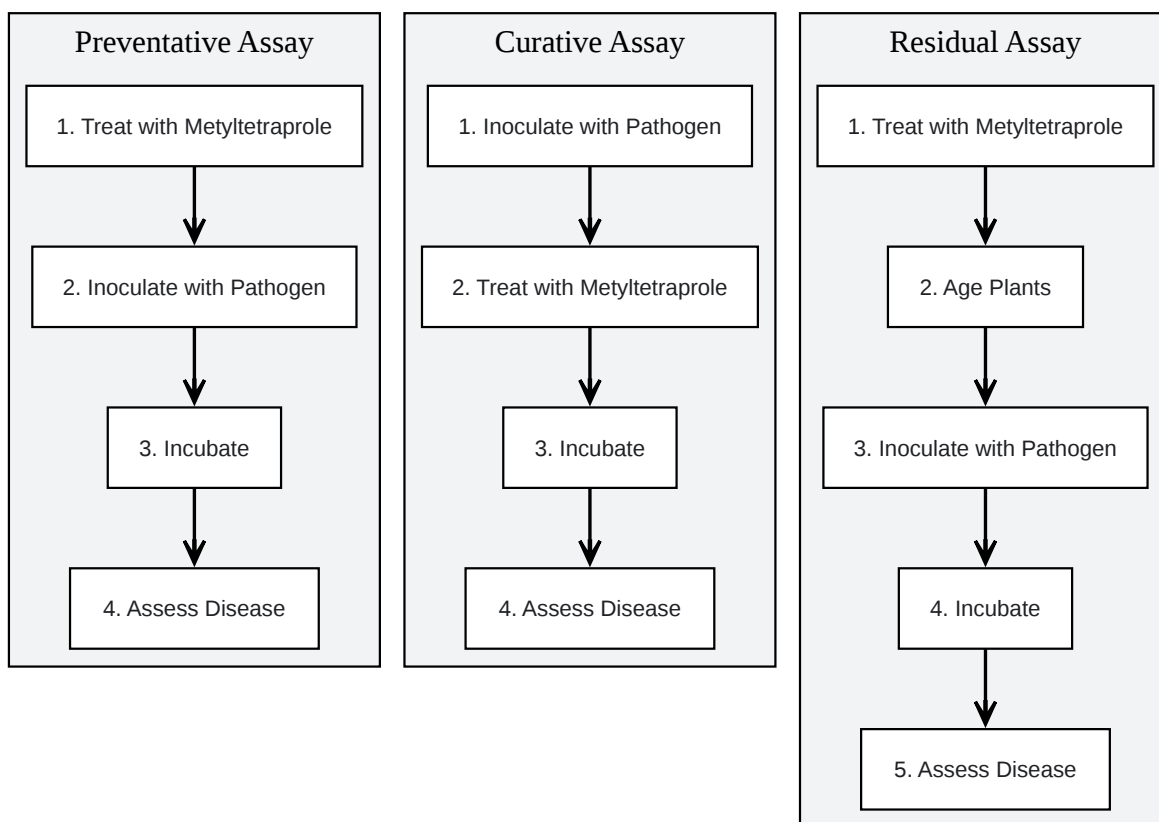
B. Curative Activity:

- Inoculation: Inoculate healthy plant seedlings with the fungal spore suspension.
- Incubation: Allow a specific period for the infection to establish (e.g., 2 days).
- Treatment: Spray the infected plants with different concentrations of **Metiltetraprole**.
- Further Incubation: Return the plants to the controlled environment for further disease development.

- Assessment: Assess disease severity as described for the preventative assay.

C. Residual Activity:

- Treatment: Spray the plant seedlings with different concentrations of **Metyltetraprole**.
- Aging: Keep the treated plants in a greenhouse or growth chamber for a specified period to simulate weathering (e.g., 11 days).
- Inoculation: Inoculate the "aged" treated plants and a control group with the fungal spore suspension.
- Incubation and Assessment: Follow the same incubation and assessment steps as for the preventative assay.



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Caption: Experimental workflows for in vivo efficacy testing.

Conclusion

Metiltetraprole demonstrates potent preventative and curative activity against a broad spectrum of ascomycete fungi, including key cereal pathogens.[2][3][5] Its unique effectiveness against QoI-resistant strains makes it a valuable tool in disease management strategies aimed at overcoming fungicide resistance.[1][4] The provided protocols offer a framework for researchers to further investigate and confirm the efficacy of **Metiltetraprole** in various pathosystems.

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